Diethyl 2-[(1'-Ethoxy)Ethoxy]Succinate
Description
Diethyl 2-[(1'-Ethoxy)Ethoxy]Succinate is a succinic acid derivative featuring two ethoxy groups and an ethoxyethoxy substituent.
Properties
Molecular Formula |
C12H22O6 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
diethyl 2-(1-ethoxyethoxy)butanedioate |
InChI |
InChI=1S/C12H22O6/c1-5-15-9(4)18-10(12(14)17-7-3)8-11(13)16-6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
FIBMWPSTRQTPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Succinate Derivatives
Structural and Functional Group Analysis
Target Compound: Diethyl 2-[(1'-Ethoxy)Ethoxy]Succinate
- Molecular formula : Likely C₁₀H₁₈O₆ (inferred from analogous structures).
- Key substituents : Two ethoxy groups and one ethoxyethoxy chain.
- Functional groups : Ester, ether.
Comparative Compounds:
a) Bis(2-hydroxyethyl) 2-phenylsuccinate ()
- Molecular formula : C₁₄H₁₆O₆.
- Substituents : Phenyl group, two hydroxyethyl esters.
- Functional groups : Ester, hydroxyl.
- Key difference : The hydroxyl groups increase hydrophilicity, making it suitable for cosmetic applications, whereas the ethoxyethoxy group in the target compound enhances lipophilicity .
b) (2R,3R)-Diethyl 2-(cinnamoyloxy)-3-hydroxysuccinate ()
- Molecular formula : C₁₈H₂₂O₇.
- Substituents : Cinnamoyloxy, hydroxyl, and diethyl esters.
- Functional groups : Ester, hydroxyl, α,β-unsaturated carbonyl.
c) Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate ()
- Molecular formula : C₂₄H₄₆O₁₀.
- Substituents : Extended butoxyethoxyethoxyethyl chains.
- Functional groups : Ester, ether.
- Key difference : Longer ether chains increase molecular weight (494.62 g/mol vs. ~262 g/mol for the target compound), likely improving plasticizing efficiency but reducing biodegradability .
Physical and Chemical Properties
Industrial and Environmental Impact
- Plasticizers : The target compound’s ether groups may offer better compatibility with PVC compared to Bis(2-hydroxyethyl) 2-phenylsuccinate, which is prioritized for biodegradability .
- Surfactants: Unlike sulfosuccinates (e.g., Disodium deceth sulfosuccinate, ), the target compound lacks ionic groups, limiting its emulsifying power but improving stability in non-aqueous systems .
- Environmental : Shorter ether chains (vs. ) may improve biodegradability relative to longer-chain analogs, though still less than hydroxylated derivatives .
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